Cas no 876669-63-5 (2-8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide)

2-8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- 3H-Imidazo[2,1-f]purine-3-acetamide, 8-(3,4-dimethylphenyl)-1,2,4,8-tetrahydro-1,7-dimethyl-2,4-dioxo-
- 2-8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide
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- Inchi: 1S/C19H20N6O3/c1-10-5-6-13(7-11(10)2)25-12(3)8-23-15-16(21-18(23)25)22(4)19(28)24(17(15)27)9-14(20)26/h5-8H,9H2,1-4H3,(H2,20,26)
- InChI Key: ZUXZQYORTYGDFY-UHFFFAOYSA-N
- SMILES: N12C=C(C)N(C3=CC=C(C)C(C)=C3)C1=NC1=C2C(=O)N(CC(N)=O)C(=O)N1C
2-8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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Life Chemicals | F2583-0021-5μmol |
2-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876669-63-5 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F2583-0021-2mg |
2-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876669-63-5 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F2583-0021-15mg |
2-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876669-63-5 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F2583-0021-20mg |
2-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876669-63-5 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F2583-0021-2μmol |
2-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876669-63-5 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F2583-0021-4mg |
2-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876669-63-5 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F2583-0021-30mg |
2-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876669-63-5 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F2583-0021-25mg |
2-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876669-63-5 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F2583-0021-20μmol |
2-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876669-63-5 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F2583-0021-1mg |
2-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876669-63-5 | 90%+ | 1mg |
$54.0 | 2023-07-28 |
2-8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide Related Literature
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
Additional information on 2-8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide
Compound CAS No. 876669-63-5: 2-8-(3,4-Dimethylphenyl)-1,7-Dimethyl-2,4-Dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl Acetamide
The compound with CAS No. 876669-63-5 is a highly specialized chemical entity known as 2-8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl acetamide. This molecule belongs to the class of imidazopurine derivatives and has garnered significant attention in recent years due to its potential applications in drug discovery and therapeutic development. The structure of this compound is characterized by a fused imidazo[1,2-g]purine ring system with substituents at specific positions that confer unique chemical and biological properties.
Recent studies have highlighted the importance of imidazopurine derivatives in various pharmacological contexts. For instance, researchers have demonstrated that these compounds exhibit potent anti-inflammatory and antioxidant activities. The presence of the imidazo[1,2-g]purine core in the molecule is particularly significant as it has been shown to interact with key biological targets such as kinases and other enzymes involved in cellular signaling pathways. This interaction suggests that the compound may have potential applications in treating conditions such as cancer and neurodegenerative diseases.
The acetamide group attached to the imidazo[1,2-g]purine ring further enhances the compound's bioavailability and stability. This functional group plays a crucial role in modulating the molecule's pharmacokinetic properties. Recent advancements in medicinal chemistry have enabled scientists to optimize such groups for better absorption and reduced toxicity. For example, studies have shown that modifying the substituents on the phenyl ring can significantly alter the compound's solubility and distribution within biological systems.
The 3,4-dimethylphenyl substituent is another critical feature of this compound. This group contributes to the molecule's lipophilicity and overall structural stability. Research has shown that such substitutions can enhance the compound's ability to cross cellular membranes and reach intracellular targets effectively. Moreover, the dimethyl substitution pattern has been linked to improved metabolic stability and reduced susceptibility to enzymatic degradation.
In terms of synthesis methodology, the compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and amide bond formation. Recent innovations in synthetic organic chemistry have made it possible to achieve higher yields and greater purity levels for such complex molecules. For instance, the use of microwave-assisted synthesis has been reported to accelerate reaction times while maintaining product quality.
From a biological standpoint, this compound has demonstrated remarkable selectivity towards certain protein kinases. Preclinical studies have shown that it inhibits key enzymes involved in inflammation and oxidative stress pathways. These findings suggest that it could be a promising candidate for developing novel therapeutics targeting chronic inflammatory diseases such as arthritis and cardiovascular disorders.
Furthermore, computational modeling techniques have been employed to predict the binding affinity of this compound with various drug targets. Molecular docking studies reveal that its imidazo[1,2-g]purine core interacts strongly with ATP-binding pockets of kinases due to its structural similarity to ATP itself. This property underscores its potential as a kinase inhibitor with therapeutic implications.
In conclusion,CAS No. 876669-63-5, or 2-8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,… purin… acetamide, represents a cutting-edge chemical entity with significant potential in drug development. Its unique structure and functional groups make it an ideal candidate for exploring new therapeutic strategies across multiple disease areas.
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